

Azido-PEG8-Boc: A Technical Guide for Advanced Bioconjugation and Drug Development

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Azido-PEG8-Boc**, a heterobifunctional linker critical in the fields of advanced bioconjugation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and other complex biomolecules. This guide details its chemical properties, supplier information, and core applications, supported by experimental protocols and illustrative diagrams to facilitate its effective utilization in research and development.

Core Concepts and Properties

Azido-PEG8-Boc, with the CAS Number 2231845-12-6, is a versatile chemical tool designed for the precise and efficient linkage of molecular entities.[1] Its structure incorporates three key components: an azide group (N₃), an eight-unit polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. This unique combination of functionalities allows for a controlled, stepwise approach to the synthesis of complex bioconjugates.

The azide group serves as a handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[2] The most common of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[2][3] An alternative, copper-free method is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC),



which is particularly advantageous when working with biological systems sensitive to copper ions.[4][5]

The Boc-protected amine provides an orthogonal reactive site. The Boc group is a widely used protecting group for amines that is stable under a variety of reaction conditions but can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA), to reveal a primary amine.[2][6] This primary amine can then be used for subsequent conjugation, commonly through the formation of stable amide bonds with carboxylic acids.

The PEG8 spacer is a hydrophilic chain of eight repeating ethylene glycol units. This spacer enhances the aqueous solubility and reduces the steric hindrance of the resulting conjugate, which are often crucial properties for improving the pharmacokinetic profiles of large, complex molecules like PROTACs.[6]

Table 1: Chemical Properties of Azido-PEG8-Boc

| Property | Value |
|-------------------|---|
| CAS Number | 2231845-12-6 |
| Molecular Formula | C23H46N4O10 |
| Molecular Weight | 538.64 g/mol |
| Appearance | White to off-white solid or oil |
| Solubility | Soluble in most organic solvents (e.g., DCM, DMF, DMSO) |

Supplier Information

Azido-PEG8-Boc is commercially available from a number of suppliers specializing in reagents for bioconjugation and drug discovery. The purity of the reagent is a critical factor for successful and reproducible experiments, with most suppliers offering purities of 95% or higher.

Table 2: Representative Suppliers of Azido-PEG8-Boc



| Supplier | Product Name | Purity |
|---------------------------------|--------------------------|------------------------------|
| BroadPharm | t-boc-N-amido-PEG8-azide | ≥98%[6] |
| MedchemExpress | Azido-PEG8-Boc | Information not specified[4] |
| Precise PEG | Azido-PEG8-Boc Amine | >96%[1] |
| | | |
| This is not an exhaustive list. | | |

Researchers should verify

availability and purity from their

preferred suppliers.

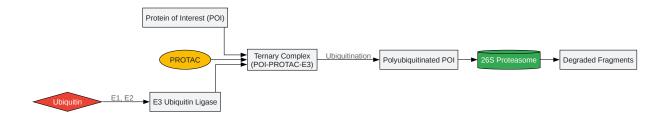
Applications in PROTAC Development

A primary application of **Azido-PEG8-Boc** is in the synthesis of PROTACs. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein. A PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. The linker is a critical determinant of a PROTAC's efficacy.

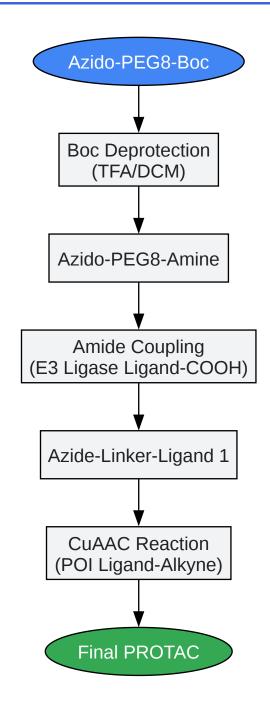
The modular nature of **Azido-PEG8-Boc** allows for a flexible and strategic approach to PROTAC synthesis. The orthogonal reactive groups—the azide and the Boc-protected amine—enable the sequential and controlled conjugation of the POI and E3 ligase ligands.

Below is a diagram illustrating the general mechanism of action for a PROTAC molecule.









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